8-Methyl-1-decene
Overview
Description
8-Methyl-1-decene is an organic compound with the molecular formula C11H22 . It is a type of alkene, characterized by the presence of a double bond between carbon atoms. This compound is a colorless liquid at room temperature and is known for its applications in the synthesis of various polymers and other chemical products .
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Methyl-1-decene can be synthesized through several methods:
Dehydrogenation of Alkanes: This method involves the removal of hydrogen atoms from alkanes to form alkenes. For this compound, the dehydrogenation of 8-methyl-decane can be employed.
Reduction of Aldehydes: Another method involves the reduction of 8-methyl-decanal using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic dehydrogenation of alkanes. This process typically involves the use of metal catalysts such as platinum or palladium under high temperatures and pressures .
Chemical Reactions Analysis
Types of Reactions: 8-Methyl-1-decene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution.
Reduction: Hydrogen gas (H2) with a platinum catalyst.
Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of light or heat.
Major Products Formed:
Oxidation: 8-Methyl-1-decanol or 8-Methyl-1-decanoic acid.
Reduction: 8-Methyl-decane.
Substitution: 8-Chloro-1-decene or 8-Bromo-1-decene.
Scientific Research Applications
8-Methyl-1-decene has several applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers. It is also used as an intermediate in organic synthesis.
Biology: It is used in the study of lipid metabolism and as a model compound in the study of biological membranes.
Medicine: It is used in the development of pharmaceuticals and as a precursor for the synthesis of bioactive compounds.
Industry: It is used in the production of lubricants, surfactants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 8-Methyl-1-decene involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
1-Decene: A straight-chain alkene with similar chemical properties but without the methyl group at the eighth position.
2-Methyl-1-decene: An isomer with the methyl group at the second position instead of the eighth.
3-Methyl-1-decene: An isomer with the methyl group at the third position.
Uniqueness of 8-Methyl-1-decene:
Structural Differences: The position of the methyl group at the eighth carbon atom gives this compound unique chemical and physical properties compared to its isomers.
Properties
IUPAC Name |
8-methyldec-1-ene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22/c1-4-6-7-8-9-10-11(3)5-2/h4,11H,1,5-10H2,2-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSMYVSHKACWAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCCCC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80334799 | |
Record name | 8-Methyl-1-decene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80334799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61142-79-8 | |
Record name | 8-Methyl-1-decene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80334799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-methyldec-1-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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